2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-2-4-10(5-3-9)11-8-15-12(14-11)6-7-13/h2-5,8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRPDXAXRLGWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372462 | |
| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250579-91-0 | |
| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2-bromo-4’-methylacetophenone with thiourea to form the thiazole ring. This intermediate is then reacted with acetonitrile to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.
Mechanistic Insights :
-
Acidic conditions protonate the nitrile, facilitating nucleophilic attack by water to form an imidic acid intermediate, which tautomerizes to the carboxylic acid.
-
Basic hydrolysis proceeds via a similar pathway but yields the amide through stabilization by the hydroxide ion .
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring undergoes electrophilic substitution, primarily at the 5-position due to electron-donating effects of the methylphenyl group.
Key Observations :
-
Halogenation enhances bioactivity, with brominated derivatives showing improved antimicrobial potency .
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Nitro-substituted products are precursors for amine derivatives via reduction .
Cycloaddition Reactions
The nitrile group participates in [3+2] cycloadditions, forming heterocyclic systems.
| Reaction | Conditions | Products | Catalyst | Source |
|---|---|---|---|---|
| Huisgen Cycloaddition | Azides, Cu(I) catalyst, RT | 1,2,3-Triazole-linked thiazole derivatives | CuSO₄/ascorbic acid |
Applications :
-
Triazole derivatives exhibit enhanced pharmacokinetic properties, making them candidates for anticancer drug development .
Oxidation:
-
Thiazole Sulfur : Oxidation with H₂O₂ or m-CPBA yields sulfoxide or sulfone derivatives.
-
Nitrile Group : Rarely oxidized directly but can form iminoxyl radicals under radical conditions .
Reduction:
-
Nitrile to Amine : LiAlH₄ reduces the nitrile to a primary amine, enabling further functionalization.
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, dry ether, 0°C → RT | 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethylamine | 50–60% |
Comparative Reaction Conditions
| Parameter | Hydrolysis | Halogenation | Cycloaddition |
|---|---|---|---|
| Temperature | 80–100°C | 25–40°C | Room Temperature |
| Solvent | H₂O/H₂SO₄ | Acetic acid | DMF/H₂O |
| Catalyst | None | None | Cu(I) |
| Reaction Time | 6–12 hours | 2–4 hours | 12–24 hours |
Research Findings and Case Studies
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₀N₂S
- Molecular Weight : Approximately 214.31 g/mol
- Structural Features : The compound features a thiazole ring with a 4-methylphenyl substituent, which enhances its reactivity and biological potential.
Biological Activities
Research has demonstrated that thiazole derivatives exhibit a range of biological activities, particularly in the following areas:
Anti-inflammatory Effects
Studies indicate that compounds containing thiazole moieties can significantly reduce inflammation. For instance, a study highlighted the efficacy of thiazole derivatives in inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Thiazole derivatives have shown promising results against various microbial strains. A comparative analysis indicated that 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile exhibits enhanced antimicrobial activity compared to other structurally similar compounds, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
Research has explored the anticancer potential of thiazole derivatives. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 1: Anti-inflammatory Mechanism
A study published in a peer-reviewed journal investigated the anti-inflammatory mechanism of thiazole derivatives. The results indicated that treatment with this compound led to a significant decrease in the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers tested various thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited superior inhibitory effects compared to traditional antibiotics.
Case Study 3: Anticancer Properties
A recent investigation into the anticancer properties of thiazole derivatives showed that treatment with this compound resulted in significant cell cycle arrest in human cancer cell lines. This study suggests that this compound could be developed into a novel anticancer drug.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile with structurally related thiazole derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) improve thermal stability and alter solubility. For example, chlorophenyl derivatives exhibit higher molecular weights and logP values, suggesting greater hydrophobicity .
- Synthetic Yields : Analogs like 3e (97% yield, ) and QV-7639 (95% purity, ) indicate efficient synthetic routes for similar compounds, often involving coupling agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) .
Spectroscopic and Analytical Data
- IR Spectroscopy : Thiazole derivatives typically show C≡N stretching (acetonitrile group) near 2240–2260 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ . Sulfonamide-containing analogs (e.g., compounds in ) exhibit SO₂ peaks at 1350–1150 cm⁻¹ , absent in the target compound .
- NMR Spectroscopy :
Notes
However, methods for analogs (e.g., coupling reactions in ) suggest viable pathways using 4-(4-methylphenyl)thiazol-2-amine and cyanoacetylating agents.
Property Extrapolation : Melting points and solubility data for the target compound can be inferred from analogs. For instance, bulky aryl groups (e.g., benzodioxinyl in ) typically increase melting points due to enhanced crystal packing .
Safety Considerations : Thiazole derivatives often require careful handling due to nitrile toxicity. Analogous compounds () recommend using personal protective equipment and proper ventilation .
Biological Activity
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile is a thiazole-containing compound known for its diverse biological activities. The thiazole ring, combined with the acetonitrile and methylphenyl substituents, contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes:
- A thiazole ring that enhances biological activity through interactions with biological targets.
- An acetonitrile group that may influence solubility and reactivity.
- A para-methylphenyl substituent that can enhance lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and nitrile groups exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess minimum inhibitory concentrations (MIC) against various pathogens. The antimicrobial activity can be attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic processes.
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.5 | Disruption of cell membrane |
| Escherichia coli | 1.0 | Inhibition of cell wall synthesis |
| Candida albicans | 0.25 | Interference with ergosterol biosynthesis |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiazole derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects on human cancer cell lines, the compound demonstrated an IC50 value of approximately 5 µM against A549 (lung cancer) cells, indicating a significant potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 10 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 7 | Cell cycle arrest |
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes. Thiazole derivatives have been reported to interact with various biological targets, modulating their activity through competitive inhibition or allosteric modulation.
Example: Enzyme Targeting
In vitro studies have shown that the compound inhibits acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The inhibition constant (Ki) was determined to be 20 nM, indicating a strong interaction.
The biological activity of this compound is likely mediated through several mechanisms:
- Hydrogen bonding : The thiazole ring can form hydrogen bonds with target proteins.
- π-π interactions : The aromatic methylphenyl group may engage in π-π stacking with aromatic residues in enzymes or receptors.
- Electrophilic attack : The nitrile group may participate in nucleophilic attacks on essential amino acids in active sites.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile?
- Methodological Answer : The compound can be synthesized via alkylation or cyclocondensation reactions. For example, analogous thiazole derivatives are prepared using bromoacetyl agents as alkylating reagents. A typical procedure involves reacting a brominated precursor with a nitrile-containing nucleophile under reflux in anhydrous solvents (e.g., acetonitrile or DMF). Purification is achieved via column chromatography, and structural confirmation employs H NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are employed to confirm the structure of this compound?
- Methodological Answer :
- H NMR : Key peaks include aromatic protons (δ 7.2–8.2 ppm for phenyl/thiazole groups) and methyl/methylene signals (δ 2.3–4.8 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+1]) and fragmentation patterns validate the molecular formula.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is used on structurally similar thiazole derivatives .
Q. How is the purity and hydrophobicity (LogP) of this compound determined experimentally?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection quantifies purity (>95% as per industry standards).
- LogP : Measured via shake-flask method using octanol/water partitioning. For example, related thiazoles exhibit LogP values of 1.3–2.1, aligning with computational predictions .
Advanced Research Questions
Q. What strategies address discrepancies between experimental and computational LogP values?
- Methodological Answer :
- Validate computational tools (e.g., ACD/Labs, ChemAxon) using structurally similar compounds with known LogP.
- Adjust solvent parameters or ionization states in simulations to account for experimental conditions. For instance, reports computed LogD (pH 7.4) as 2.08, which may differ from experimental values due to protonation effects .
Q. How can computational chemistry predict metabolic pathways and degradation products?
- Methodological Answer :
- In Silico Tools : Use MetaSite or GLORYx to predict cytochrome P450-mediated oxidation or hydrolysis sites.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile functional groups (e.g., nitrile or thiazole rings) .
Q. What role does the methylphenyl substituent play in the compound’s stability under varying pH conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1.2–7.4).
- Monitor degradation via LC-MS. The methyl group may enhance steric protection, while the phenyl ring influences π-π stacking in solid-state stability .
Q. How to design derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with solubility or membrane permeability.
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce LogP while retaining thiazole bioactivity. notes compliance with Lipinski’s Rule of Five, suggesting drug-like potential .
Q. What analytical techniques resolve complex reaction mixtures during synthesis?
- Methodological Answer :
- Hyphenated Techniques : LC-MS/MS or GC-MS for real-time monitoring.
- 2D NMR : C-HSQC or COSY to differentiate regioisomers. For example, used H NMR to confirm methylene linkage at δ 4.84 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
